Cas no 1352394-46-7 (4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine)
![4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1352394-46-7x500.png)
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 4,6-Dichloro-2-Methyl-7-azaindole
- 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- D96692
- SY346278
- SCHEMBL20458527
- SB15794
- PS-16921
- MFCD20923332
- 4,6-Dichloro-2-methyl-7-azaindole
- 1352394-46-7
-
- MDL: MFCD20923332
- インチ: InChI=1S/C8H6Cl2N2/c1-4-2-5-6(9)3-7(10)12-8(5)11-4/h2-3H,1H3,(H,11,12)
- InChIKey: CWGUVQVPMSTYAB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 199.9908036g/mol
- どういたいしつりょう: 199.9908036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 28.7Ų
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3068-10G |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 10g |
¥ 35,640.00 | 2023-04-07 | |
eNovation Chemicals LLC | Y1096737-10G |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 10g |
$5830 | 2024-05-23 | |
eNovation Chemicals LLC | Y1096737-250MG |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 250mg |
$670 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3068-250mg |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 250mg |
¥3561.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3068-1.0g |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 1.0g |
¥7122.0000 | 2024-07-28 | |
eNovation Chemicals LLC | Y1096737-1g |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 1g |
$1340 | 2025-02-21 | |
eNovation Chemicals LLC | Y1096737-250mg |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 250mg |
$670 | 2025-02-25 | |
eNovation Chemicals LLC | Y1096737-1G |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 1g |
$1340 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096737-5G |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 5g |
$4020 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096737-100mg |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
1352394-46-7 | 97% | 100mg |
$400 | 2024-07-21 |
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridineに関する追加情報
Introduction to 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1352394-46-7)
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, identified by its CAS number 1352394-46-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of chlorine substituents at the 4 and 6 positions, along with a methyl group at the 2 position, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The 1H-pyrrolo[2,3-b]pyridine core is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. This structural motif is particularly interesting because it can serve as a privileged scaffold in drug discovery, exhibiting binding affinity to multiple biological targets. The chlorine atoms at the 4 and 6 positions enhance the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions, which are commonly employed in medicinal chemistry to introduce diverse functional groups.
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential applications in the development of small-molecule inhibitors targeting various therapeutic areas. One of the most notable areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.
Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying novel drug candidates. The structural features of 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine make it an attractive candidate for docking studies against kinase targets. For instance, studies have shown that modifications to this scaffold can lead to compounds with improved potency and selectivity against tyrosine kinases. These findings highlight the importance of 1H-pyrrolo[2,3-b]pyridine derivatives in the quest for next-generation anticancer agents.
The methyl group at the 2 position in 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine contributes to the steric environment of the molecule, influencing its interactions with biological targets. This feature can be exploited to fine-tune binding affinities and pharmacokinetic properties. Researchers have demonstrated that subtle changes in this region can significantly alter the pharmacological profile of derived compounds. Such flexibility underscores the utility of this scaffold in medicinal chemistry.
In addition to kinase inhibition, 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has been explored for its potential in other therapeutic areas. For example, derivatives of this compound have shown promise as inhibitors of enzymes involved in inflammatory pathways. Inflammation is a hallmark of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. By targeting key inflammatory mediators, compounds derived from 1H-pyrrolo[2,3-b]pyridine may offer novel therapeutic strategies.
The synthesis of 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine involves multi-step organic transformations that highlight its synthetic accessibility. The chlorine substituents can be introduced through halogenation reactions, while the methyl group can be incorporated via alkylation or other functional group interconversions. These synthetic routes are well-documented in the literature and provide chemists with a robust toolkit for further derivatization.
The growing interest in 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has led to several patents and publications detailing its applications in drug discovery. Researchers are continuously exploring new derivatives to expand the chemical space available for therapeutic development. The combination of computational modeling and experimental validation has been instrumental in optimizing these molecules for clinical use.
The future prospects for 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine are promising, with ongoing studies focusing on improving its pharmacological properties and exploring new applications. As our understanding of biological pathways continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets. The versatility of this scaffold ensures that it will remain a cornerstone in pharmaceutical research for years to come.
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